
Ethyl 2-cyano-2-(2-oxocyclohexyl)acetate
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Overview
Description
Ethyl 2-cyano-2-(2-oxocyclohexyl)acetate: is an organic compound that belongs to the class of cyanoacetates It is characterized by the presence of a cyano group (-CN) and an ester group (-COOEt) attached to a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-cyano-2-(2-oxocyclohexyl)acetate typically involves the reaction of ethyl cyanoacetate with cyclohexanone. The reaction is catalyzed by a base, such as sodium ethoxide, and proceeds through the formation of an enolate intermediate. The reaction conditions generally include:
Temperature: Room temperature to moderate heating.
Solvent: Commonly used solvents include ethanol or methanol.
Catalyst: Sodium ethoxide or other strong bases.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: to ensure efficient mixing and reaction control.
Purification steps: such as distillation or recrystallization to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the cyano group.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like amines or alcohols under basic or acidic conditions.
Major Products:
Oxidation: Formation of carboxylic acids or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of amides or other ester derivatives.
Scientific Research Applications
Chemistry:
Synthesis of heterocyclic compounds: The compound is used as a building block in the synthesis of various heterocycles, such as pyrazoles and oxazoles.
Organic synthesis: It serves as an intermediate in the preparation of more complex organic molecules.
Biology and Medicine:
Drug development: The compound’s derivatives are explored for their potential pharmacological activities, including anti-inflammatory and anticancer properties.
Industry:
Adhesives and coatings: The compound is used in the formulation of specialty adhesives and coatings due to its reactive functional groups.
Mechanism of Action
The mechanism of action of Ethyl 2-cyano-2-(2-oxocyclohexyl)acetate involves its reactive functional groups. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis or transesterification. These reactions enable the compound to interact with various molecular targets, such as enzymes or receptors, leading to its biological effects.
Comparison with Similar Compounds
2-Acylcycloalkanones: These compounds share the cyclohexane ring and carbonyl group but lack the cyano and ester functionalities.
Cyanoacetates: Compounds like ethyl cyanoacetate have similar cyano and ester groups but differ in the ring structure.
Uniqueness:
Functional Group Diversity: The presence of both cyano and ester groups in Ethyl 2-cyano-2-(2-oxocyclohexyl)acetate provides unique reactivity compared to other similar compounds.
Cyclohexane Ring: The cyclohexane ring imparts specific steric and electronic properties that influence the compound’s reactivity and applications.
Properties
IUPAC Name |
ethyl 2-cyano-2-(2-oxocyclohexyl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-2-15-11(14)9(7-12)8-5-3-4-6-10(8)13/h8-9H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGMZNOGLEGTNEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C#N)C1CCCCC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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